3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]piperidin-2-one
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Overview
Description
3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]piperidin-2-one is a complex organic compound that features a piperidinone core structure with a cyclopropanesulfonyl group and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]piperidin-2-one typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]piperidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound .
Scientific Research Applications
3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]piperidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and diazepane-containing molecules, such as:
- Piperidine
- Diazepane
- Cyclopropanesulfonyl derivatives .
Uniqueness
What sets 3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]piperidin-2-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H23N3O3S |
---|---|
Molecular Weight |
301.41 g/mol |
IUPAC Name |
3-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)piperidin-2-one |
InChI |
InChI=1S/C13H23N3O3S/c17-13-12(3-1-6-14-13)15-7-2-8-16(10-9-15)20(18,19)11-4-5-11/h11-12H,1-10H2,(H,14,17) |
InChI Key |
HLVUTWVVAVBPAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)NC1)N2CCCN(CC2)S(=O)(=O)C3CC3 |
Origin of Product |
United States |
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